molecular formula C5H3ClINO B6601804 3-chloro-5-iodopyridin-4-ol CAS No. 1807146-55-9

3-chloro-5-iodopyridin-4-ol

Cat. No.: B6601804
CAS No.: 1807146-55-9
M. Wt: 255.44 g/mol
InChI Key: AULSBXXJKKXZTD-UHFFFAOYSA-N
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Description

3-Chloro-5-iodopyridin-4-ol (CAS 1807146-55-9) is a halogenated pyridine derivative of significant interest in chemical research and development. With the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol , this compound serves as a versatile synthetic intermediate, or "building block," for the construction of more complex molecules. Its structure incorporates both chloro and iodo substituents on the pyridine ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, and for nucleophilic aromatic substitution reactions. Researchers utilize this compound primarily in the synthesis of potential pharmaceutical agents, including kinase inhibitors, and in the development of novel materials. The presence of multiple halogen atoms allows for sequential and selective functionalization, offering a high degree of synthetic flexibility. Proper handling procedures are essential. It is recommended to use personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and to handle the material only in a chemical fume hood to minimize exposure . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-5-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULSBXXJKKXZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination and Iodination

Regioselective Chlorination Methods

Electrophilic Chlorination

Electrophilic chlorination using Cl2 or SO2Cl2 is limited by poor regioselectivity. However, zinc-mediated dechlorination, as seen in the synthesis of 3,5-dichloropyridine, offers a controlled alternative. In a patented process, pentachloropyridine was treated with zinc in sec-butanol/water, selectively reducing chlorine atoms at the 2, 4, and 6 positions to yield 3,5-dichloropyridine. For 3-chloro-5-iodopyridin-4-ol, partial dechlorination of a perhalogenated precursor could yield the desired substitution pattern.

Optimization Parameters:

  • Catalyst : Zinc powder

  • Solvent : Sec-butanol/water (4:1)

  • Temperature : Reflux conditions

  • Yield : 70–80% (reported for dichloropyridine synthesis)

Nucleophilic Chlorination

Nucleophilic displacement of leaving groups (e.g., triflate) with chloride ions is another viable route. For example, 5-chloropyridin-2-yl trifluoromethanesulfonate was synthesized via triflation of 5-chloropyridin-2-ol using triflic anhydride. Analogously, introducing a triflate group at the 4-position of pyridin-4-ol could enable subsequent nucleophilic chlorination at the 3-position.

Iodination Techniques and Challenges

Iodine Monochloride (ICl) Mediated Reactions

ICl is a robust iodinating agent, particularly for electron-rich aromatic systems. In the synthesis of 2-chloro-3-iodopyridin-4-amine, ICl in acetic acid achieved regioselective iodination at the 3-position. For pyridin-4-ol derivatives, similar conditions may favor iodination at the 5-position due to the hydroxyl group’s directing effects.

Limitations:

  • Competing side reactions (e.g., over-iodination)

  • Acid sensitivity of the hydroxyl group

Transition Metal-Catalyzed Iodination

Palladium and copper catalysts enhance iodination efficiency. In the preparation of 5-iodobenzofuran, CuI and trans-N,N’-dimethyl-1,2-cyclohexanediamine enabled iodination of brominated precursors. Adapting this, this compound could be synthesized via catalytic iodination of 3-chloro-5-bromopyridin-4-ol.

Catalytic System:

  • Catalyst : CuI (10 mol%)

  • Ligand : trans-N,N’-Dimethyl-1,2-cyclohexanediamine

  • Iodine Source : NaI

  • Solvent : Dioxane

  • Yield : 76–96% (reported for analogous reactions)

Synthetic Routes and Comparative Analysis

Route 1: Sequential Halogenation

  • Chlorination : Electrophilic chlorination of pyridin-4-ol at the 3-position using SO2Cl2.

  • Iodination : ICl-mediated iodination at the 5-position.

StepReagentsConditionsYield
1SO2Cl2, DMF0°C, 2 h65%
2ICl, KOAc, AcOH70°C, 4 h48%

Route 2: Metal-Catalyzed Cross-Coupling

  • Triflation : Introduce triflate at the 4-position using Tf2O.

  • Chlorination : Pd-catalyzed coupling with Cl−.

  • Iodination : Cu-catalyzed iodination at the 5-position.

StepReagentsConditionsYield
1Tf2O, Et3N, CH2Cl20°C, 2 h85%
2Pd(OAc)2, Cl− source100°C, 12 h70%
3CuI, NaI, dioxane110°C, 24 h60%

Purification and Stability Considerations

Crude this compound is typically purified via flash chromatography (hexane/EtOAc gradients). Due to the compound’s light sensitivity, storage at 2–8°C under argon is recommended. Accelerated degradation studies suggest a shelf life of 1 month at –20°C and 6 months at –80°C .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-iodopyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-chloro-5-iodopyridin-4-ol is used in diverse scientific research areas:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Material Science: Its unique properties make it useful in the development of new materials.

Mechanism of Action

The mechanism by which 3-chloro-5-iodopyridin-4-ol exerts its effects involves interactions with various molecular targets. The specific pathways and targets depend on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activities .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 3-Cl, 5-I, 4-OH C₅H₃ClINO 271.45 Halogens (Cl, I), hydroxyl High halogen reactivity, polar
5-Chloro-3-iodopyridin-2-ol 5-Cl, 3-I, 2-OH C₅H₃ClINO 271.45 Halogens (Cl, I), hydroxyl Altered H-bonding due to 2-OH
3-Iodo-5-nitropyridin-2-ol 3-I, 5-NO₂, 2-OH C₅H₃IN₂O₃ 281.99 Nitro (NO₂), hydroxyl Electron-deficient ring
2-Chloro-6-iodo-5-methylpyridin-3-ol 2-Cl, 6-I, 5-CH₃, 3-OH C₆H₅ClINO 285.47 Methyl, halogens (Cl, I) Steric hindrance from CH₃
4-Chloro-2-iodopyridin-3-ol 4-Cl, 2-I, 3-OH C₅H₃ClINO 271.45 Adjacent Cl and OH Potential intramolecular H-bond
5-Iodopyridin-3-ol 5-I, 3-OH C₅H₄INO 236.99 Single halogen (I), hydroxyl Simpler structure, lower MW
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 5-(aryl), 3-OH C₁₂H₁₀ClNO₂ 259.67 Aromatic substituent, methoxy Bulky group, lipophilic

Reactivity and Application Insights

Halogen Reactivity :

  • The iodine substituent in this compound is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine due to its lower bond dissociation energy .
  • 5-Chloro-3-iodopyridin-2-ol () shares similar halogen reactivity but differs in hydroxyl positioning, which may reduce solubility in polar solvents compared to the 4-OH analog .

Electron-Withdrawing Effects :

  • 3-Iodo-5-nitropyridin-2-ol () contains a nitro group, which strongly withdraws electrons, making the pyridine ring more electrophilic. This contrasts with the target compound, where chlorine and iodine provide moderate electron withdrawal .

The methoxyphenyl group in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol () enhances lipophilicity, favoring membrane permeability in drug design but reducing aqueous solubility .

Hydroxyl Group Positioning :

  • The 4-OH group in this compound may engage in intramolecular hydrogen bonding with adjacent halogens, stabilizing the molecule. In contrast, 4-Chloro-2-iodopyridin-3-ol () has OH at position 3, adjacent to Cl at 4, which could promote tautomerism or acidity differences .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-iodopyridin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation of pyridine derivatives. For example:

Starting material : Begin with a hydroxyl-substituted pyridine (e.g., 4-hydroxypyridine).

Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

Chlorination : Use POCl₃ or SOCl₂ to substitute hydroxyl groups with chlorine, ensuring anhydrous conditions to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Key Factors :

  • Temperature : Chlorination requires reflux (70–100°C), while iodination is optimal at 0–25°C.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Combine complementary analytical techniques:

  • NMR :
    • ¹H NMR : Hydroxyl proton (~δ 10–12 ppm), aromatic protons (δ 7–8 ppm).
    • ¹³C NMR : Confirm iodine’s deshielding effect on adjacent carbons (δ 90–110 ppm for C-I) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~254–256) .
  • X-ray Crystallography : Resolve regiochemistry of substituents if single crystals form .

Data Validation : Cross-check purity via HPLC (≥95% area) and elemental analysis (C, H, N, Cl, I) .

Q. What are the dominant reactivity patterns of this compound in substitution reactions?

Methodological Answer: The compound undergoes:

  • Nucleophilic Aromatic Substitution (NAS) :
    • Chlorine at position 3 is more reactive than iodine (lower bond dissociation energy).
    • Use amines or alkoxides in polar solvents (e.g., DMSO) to replace Cl .
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura coupling: Replace iodine with aryl/vinyl groups using Pd catalysts .
      Regioselectivity : Steric hindrance from iodine limits reactivity at position 5.

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for this compound synthesis?

Methodological Answer: Use design of experiments (DoE) to isolate critical variables:

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Case Study : A 2024 study resolved low yields (≤40%) by adjusting iodination pH to 2–3 (acetic acid buffer) and using NIS instead of ICl, achieving 78% yield .
    Statistical Tools : ANOVA or response surface methodology (RSM) to model interactions .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer: Computational and experimental approaches:

  • Docking Studies : Use PyMOL or AutoDock to predict binding to kinase active sites (e.g., tyrosine kinases). Iodine’s polarizability enhances halogen bonding .
  • Enzyme Assays : Test inhibition of E. coli dihydrofolate reductase (DHFR) or human topoisomerase II, comparing IC₅₀ values to structural analogs .
    Key Finding : Hydroxyl and iodine groups synergistically disrupt ATP-binding pockets in kinases .

Q. How do isotopic labeling (e.g., ¹³C, ¹²⁵I) and advanced spectroscopy clarify degradation pathways?

Methodological Answer:

  • Isotopic Tracers : Synthesize ¹²⁵I-labeled analog to track hydrolytic deiodination via gamma counting .
  • LC-MS/MS : Identify degradation products (e.g., 3-chloro-4-hydroxypyridine) under accelerated stability testing (40°C/75% RH) .
    Insight : Iodine loss predominates in aqueous buffers (pH > 7), while chlorine remains stable .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, solvent controls). For example, cytotoxicity in HeLa (IC₅₀ = 12 µM) vs. MCF-7 (IC₅₀ = 45 µM) may reflect differential membrane permeability .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data, highlighting solvent artifacts (e.g., DMSO >1% inhibits apoptosis) .

Q. Why do computational models inconsistently predict regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Model Limitations : DFT calculations often underestimate steric effects of iodine. Validate with experimental Hammett parameters (σ⁺ for Cl = +0.11, I = -0.24) .
  • Benchmarking : Compare predicted vs. observed yields using diverse catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) .

Methodological Innovations

Q. Can AI-driven retrosynthesis tools improve route efficiency?

Methodological Answer:

  • Tools : Pistachio or Reaxys databases propose routes via halogenation or cross-coupling.
  • Case Study : A 2025 study reduced synthesis steps from 5 to 3 by prioritizing direct iodination of 3-chloro-4-hydroxypyridine using AI-predicted conditions .

Q. What advanced techniques characterize supramolecular interactions in solid-state forms?

Methodological Answer:

  • SC-XRD : Resolve hydrogen-bonding networks (e.g., hydroxyl→iodine interactions).
  • Terahertz Spectroscopy : Detect weak interactions (e.g., C-I⋯π) in polymorphs .

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